Product packaging for 5-(4-Ethylphenyl)furan-2-carbaldehyde(Cat. No.:CAS No. 765937-65-3)

5-(4-Ethylphenyl)furan-2-carbaldehyde

Cat. No.: B1523152
CAS No.: 765937-65-3
M. Wt: 200.23 g/mol
InChI Key: ZQSJYWFJKGXZIL-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)furan-2-carbaldehyde is a furan-carbaldehyde derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and materials science. While specific data on this ethylphenyl analog is limited, studies on closely related structural analogs provide strong evidence of its potential research value. Compounds featuring a 5-aryl-furan-2-carbaldehyde core, such as 5-(4-chlorophenyl)furan-2-carbaldehyde, have been identified as key intermediates in the synthesis of novel small molecules that function as potent colchicine binding site inhibitors (CBSIs) . These inhibitors disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis, and represent a promising avenue for the development of new anticancer agents . Furthermore, the 5-aryl-furan-2-carbaldehyde structure is a versatile building block in organic synthesis. Research on isomers like 5-(nitrophenyl)furan-2-carbaldehyde highlights their utility in multi-component reactions, such as the Biginelli reaction, for creating diverse chemical libraries, and their thermodynamic properties are studied to optimize synthesis and purification processes . The molecular scaffold is also investigated for other biological activities, including antimicrobial and tuberculostatic effects, making it a valuable template for developing new pharmacological tools . This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B1523152 5-(4-Ethylphenyl)furan-2-carbaldehyde CAS No. 765937-65-3

Properties

IUPAC Name

5-(4-ethylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14)15-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSJYWFJKGXZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of substituted furan-2-carbaldehydes such as 5-(4-ethylphenyl)furan-2-carbaldehyde typically follows these key approaches:

While specific literature on this compound is limited, analogous compounds such as 5-(4-chlorophenyl)furan-2-carbaldehyde provide a reliable synthetic blueprint, as demonstrated in peer-reviewed studies.

Reported Preparation Method for Analogous Compounds

Synthesis from 2-Furaldehyde and Substituted Phenyl Precursors

  • Starting Material: 2-Furaldehyde (commercially available)
  • Aryl Substituent Introduction: Via palladium-catalyzed Suzuki-Miyaura cross-coupling or related methods with 4-ethylphenylboronic acid or 4-ethylphenyl halides.
  • Solvent: Water or organic solvents such as ethanol or DMSO depending on the reaction conditions.
  • Catalysts and Reagents: Pd(0) catalysts, bases (e.g., K2CO3), and phosphine ligands.
  • Purification: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures.
  • Yields: Analogous compounds like 5-(4-chlorophenyl)furan-2-carbaldehyde have been obtained in yields around 45%.

Example Procedure (Adapted from 5-(4-chlorophenyl)furan-2-carbaldehyde Synthesis)

Step Reagents & Conditions Outcome/Notes
1 2-Furaldehyde + 4-ethylphenylboronic acid Suzuki coupling in aqueous or mixed solvent
2 Pd catalyst, base (e.g., K2CO3), heating under reflux Formation of C-C bond at 5-position on furan
3 Work-up: extraction, drying over anhydrous Na2SO4 Removal of aqueous phase and drying
4 Purification by silica gel chromatography Isolation of pure this compound
Yield Typically 40-50% depending on conditions Moderate yield typical for such couplings

Alternative Preparation via Functional Group Transformation

Another approach involves:

Intermediate Reagents & Conditions Notes
5-(Hydroxymethyl)furan-2-carbaldehyde Reaction with sulfonyl chlorides (e.g., mesyl chloride) in pyridine Formation of sulfonate esters (e.g., mesylate)
Sulfonate ester Reaction with aryl nucleophiles or Pd-catalyzed coupling Introduction of aryl substituent at 5-position
Final step Oxidation or deprotection to regenerate aldehyde group Yields up to 98% reported for sulfonate formation

Reaction Conditions and Purification Techniques

  • Solvents: Anhydrous methylene chloride, ethanol, DMSO, or water depending on reaction type.
  • Temperature: Room temperature to reflux conditions (25–80°C).
  • Reaction Times: 1.5 hours to 6 hours based on reaction kinetics.
  • Purification: Silica gel chromatography with ethyl acetate/petroleum ether gradients is standard.
  • Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and melting point analysis.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials 2-Furaldehyde, 4-ethylphenylboronic acid Commercially available
Catalyst Pd(0) complex (e.g., Pd(PPh3)4) For Suzuki coupling
Base Potassium carbonate, cesium acetate Facilitates coupling
Solvent Water, ethanol, DMSO, methylene chloride Depends on method
Temperature 25–80°C Room temperature to reflux
Reaction time 1.5–6 hours Varies per step
Yield 40–50% (cross-coupling), up to 98% (sulfonate formation) Moderate to high yields
Purification method Silica gel chromatography Ethyl acetate/petroleum ether mixtures
Characterization NMR, IR, melting point Confirms structure and purity

Research Findings and Observations

  • The sulfonate intermediate approach offers high yields and clean reaction profiles for furan derivatives bearing aldehyde groups.
  • Cross-coupling reactions remain the most versatile and widely adopted method for introducing substituted phenyl groups at the 5-position of furan-2-carbaldehydes.
  • Reaction kinetics studies indicate that reaction times and catalyst loadings can be optimized to improve yields and reduce byproducts.
  • Purification by silica gel chromatography is effective for isolating the target aldehyde with high purity, as confirmed by spectral data.

Scientific Research Applications

5-(4-Ethylphenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 5-(4-Ethylphenyl)furan-2-carbaldehyde with structurally related 5-aryl-furan-2-carbaldehydes and heterocyclic analogs:

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Properties/Applications References
This compound 4-Ethylphenyl Not reported Not reported Synthetic intermediate, building block
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Chlorophenyl 126–128 45.2 Precursor for chalcone derivatives
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl 196 (lit.) Not reported Thermodynamic studies (ΔfH° = −205.7 kJ/mol)
5-(4-Fluorophenyl)furan-2-carbaldehyde 4-Fluorophenyl Not reported Not reported Pharmaceutical intermediate
5-(4-Methoxyphenyl)furan-2-carbaldehyde 4-Methoxyphenyl Not reported 74 (Strecker synthesis) Antinociceptive activity (IM-3 analog)
5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde 4-Cl-2-F-phenyl Not reported Not reported API synthesis, non-hazardous transport
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Thiophene core 88–90 25 Lower yield due to DMSO solvent

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents increase melting points (e.g., 196°C for nitro vs. 126–128°C for chloro), likely due to enhanced intermolecular interactions .
  • Electron-Donating Groups (EDGs) : Methoxy and ethyl groups reduce crystallinity and melting points (data sparse for ethyl derivatives) .
  • Heterocyclic Core : Thiophene analogs (e.g., 5-(4-chlorophenyl)thiophene-2-carbaldehyde) exhibit lower yields (25%) compared to furan derivatives, attributed to solvent effects (DMSO vs. water) .

Thermodynamic Data :

  • 5-(4-Nitrophenyl)furan-2-carbaldehyde :
    • ΔcH°m(cr) = −3,245 kJ/mol (combustion enthalpy)
    • ΔfH°m(cr) = −205.7 kJ/mol (formation enthalpy) .
  • 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde :
    • ΔfH°m(cr) = −212.4 kJ/mol, indicating methyl substitution stabilizes the crystalline phase .

Biological Activity

5-(4-Ethylphenyl)furan-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring bonded to an aldehyde group and an ethyl-substituted phenyl group. Its molecular formula is C12H12O, and its structure can be represented as follows:

C12H12O 5 4 Ethylphenyl furan 2 carbaldehyde \text{C}_{12}\text{H}_{12}\text{O}\quad \text{ 5 4 Ethylphenyl furan 2 carbaldehyde }

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with para-ethylphenylboronic acid in the presence of a catalyst such as palladium. This reaction proceeds through a cross-coupling mechanism, which is common in organic synthesis for constructing complex molecules.

Antimicrobial Activity

Research has indicated that compounds containing furan moieties exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound demonstrated notable antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to evaluate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound may be effective as a potential antibacterial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be 35 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies and Research Findings

  • Antiviral Activity : A study explored the antiviral potential of various furan derivatives, including this compound. It was found to inhibit viral replication in cell cultures infected with enteroviruses, showcasing its potential as an antiviral agent.
  • Cytotoxicity : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The IC50 values were recorded at 25 µM for MCF-7 and 30 µM for PC-3 cells, suggesting promising anticancer properties.
  • Neuroprotective Effects : Preliminary studies indicated that this compound could provide neuroprotection against oxidative stress in neuronal cell lines, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Ethylphenyl)furan-2-carbaldehyde, and how are intermediates characterized?

  • Synthesis Pathways : The compound can be synthesized via cross-coupling reactions between furan-2-carbaldehyde derivatives and substituted phenyl precursors. For example, analogous compounds like 5-(4-nitrophenyl)furan-2-carbaldehyde are prepared through Suzuki-Miyaura coupling or Friedel-Crafts alkylation, using catalysts such as Pd(PPh₃)₄ .
  • Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) confirm intermediate structures. For instance, ethyl ester analogs are characterized by ester carbonyl signals at ~170 ppm in ¹³C NMR .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Key Techniques :

  • ¹H NMR : Aromatic protons from the 4-ethylphenyl group appear as a doublet (δ 7.2–7.6 ppm), while the aldehyde proton resonates at δ ~9.6 ppm .
  • ¹³C NMR : The aldehyde carbon is observed at δ ~190 ppm, and the furan ring carbons are identified between δ 110–150 ppm .
  • High-Resolution MS (HRMS) : Used to confirm molecular weight (theoretical m/z: ~200.08 for C₁₃H₁₂O₂) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of furan-2-carbaldehyde derivatives in cross-coupling reactions?

  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂ in 5-(4-nitrophenyl)furan-2-carbaldehyde) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., ethyl in the target compound) may reduce reactivity but improve solubility in nonpolar solvents .
  • Case Study : Nitro-substituted analogs show faster reaction kinetics in Pd-catalyzed couplings compared to ethyl-substituted derivatives due to increased electrophilicity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar furan derivatives?

  • Methodological Adjustments :

  • Assay Variability : Differences in cytotoxicity results (e.g., IC₅₀ values) may arise from cell line specificity or incubation times. For example, 5-hydroxymethylfurfural (5-HMF) analogs exhibit varying antioxidant activities depending on the radical scavenging assay (DPPH vs. ABTS) .
  • Structural Optimization : Modifying the phenyl substituent (e.g., replacing chlorine with ethyl groups) can alter bioavailability, as seen in analogs of 4-bromo-5-phenylfuran-2-carbaldehyde .

Methodological Recommendations

  • Handling Precautions : While direct toxicity data for this compound is limited, analogs like 5-(Methoxymethyl)furan-2-carbaldehyde require PPE (gloves, goggles) and ventilation due to potential irritancy .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, catalyst loading) to address variability in synthetic yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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